6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 3-position can be carried out using brominating agents such as N-bromosuccinimide (NBS).
Glycosylation: The attachment of the oxolan-2-yl group can be achieved through glycosylation reactions using suitable glycosyl donors and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The amino group can participate in coupling reactions to form new bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives.
Other Nucleoside Analogues: Compounds with similar glycosylation patterns.
Uniqueness
- The unique combination of the pyrazolo[3,4-d]pyrimidine core with the specific functional groups in this compound contributes to its distinct chemical and biological properties.
- Its potential applications in various fields of research make it a compound of significant interest.
Properties
Molecular Formula |
C10H12BrN5O5 |
---|---|
Molecular Weight |
362.14 g/mol |
IUPAC Name |
6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4?,5+,9-/m1/s1 |
InChI Key |
IFDHGJWXTTXQDU-RYXOHCPDSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |
Origin of Product |
United States |
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